Chromeceptin

描述

Chromeceptin 是一种合成的生物小分子,以其选择性地损害胰岛素样生长因子 2 过表达的肝细胞癌细胞的活力和生长而闻名。 它是胰岛素样生长因子信号通路的有效抑制剂,该通路在各种细胞过程中起着至关重要的作用,包括细胞生长、分化和存活 .

准备方法

合成路线和反应条件

Chromeceptin可以通过多步合成,包括在氧化铁磁性纳米粒子表面共价键合的聚乙烯亚胺存在下,3-三氟甲基苯甲醛与丙二腈反应。 该反应接着在超声波条件下在水中加入 3-二甲氨基苯酚 .

工业生产方法

This compound 的工业生产涉及类似的合成路线,但在更大规模上进行。反应条件经过优化,以确保高产率和纯度。 使用磁性纳米粒子作为催化剂和超声波有助于实现高效和绿色化学合成 .

化学反应分析

反应类型

Chromeceptin 经历各种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

还原: 它也可以进行还原反应,形成还原衍生物。

取代: this compound 可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 可以使用各种亲核试剂或亲电试剂,具体取决于所需的取代反应。

形成的主要产物

科学研究应用

Scientific Research Applications

Chromeceptin's applications span various domains including cancer therapy, immunology, and infectious disease research. Below are detailed applications categorized by research area:

Cancer Research

This compound has been extensively studied for its anti-cancer properties, particularly against hepatocellular carcinoma:

- Hepatocellular Carcinoma : Studies indicate that treatment with this compound leads to significant reductions in cell viability in HepG2 cells (IC50 = 2.57 µM), demonstrating its potential as a therapeutic agent against liver cancer .

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| HepG2 | 2.57 | Cytotoxicity observed | |

| Osteoblastic Cells | N/A | Decreased cell activity |

- Mechanistic Insights : Research shows that this compound's mechanism involves the upregulation of SOCS-3, which correlates with the inhibition of Akt phosphorylation, a key player in cell survival pathways .

Immunology

In immunological contexts, this compound has been observed to modulate immune responses:

- Inflammation Modulation : By affecting cytokine signaling pathways, this compound may play a role in regulating inflammatory responses, potentially offering therapeutic avenues for autoimmune diseases .

Infectious Disease

Emerging studies suggest that this compound may have applications in combating viral infections:

- Antiviral Activity : Preliminary data suggest that this compound can inhibit viral replication, although specific mechanisms remain to be fully elucidated .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1: HepG2 Cell Treatment : In a controlled study, HepG2 cells treated with this compound showed a marked increase in SOCS-3 expression over untreated controls. This was associated with reduced cell proliferation rates and increased apoptosis markers such as caspase activation .

- Case Study 2: MFP-2 Interaction : Another study identified MFP-2 as a target for this compound, indicating that MFP-2 knockdown resulted in diminished responsiveness to the compound, highlighting its significance in mediating this compound's effects on IGFBP-1 activation .

作用机制

Chromeceptin 通过与多功能蛋白 2 结合发挥作用,多功能蛋白 2 是过氧化物酶体 β-氧化中的一种关键酶。这种相互作用刺激胰岛素样生长因子结合蛋白 1 和细胞因子信号抑制蛋白-3 的表达,两者都激活信号转导子和转录激活因子 6。 这种激活导致胰岛素样生长因子信号的衰减,从而抑制细胞生长和活力 .

相似化合物的比较

类似化合物

胰岛素样生长因子受体抑制剂: 抑制胰岛素样生长因子受体的化合物,如林西替尼和 BMS-754807。

Akt 抑制剂: 抑制 Akt 信号通路的化合物,如 MK-2206 和 perifosine。

mTOR 抑制剂: 抑制雷帕霉素靶蛋白通路的化合物,如雷帕霉素和依维莫司

Chromeceptin 的独特性

This compound 的独特之处在于它能够选择性地靶向胰岛素样生长因子 2 过表达的细胞,以及其涉及激活信号转导子和转录激活因子 6 的作用机制。 这种特异性使其成为研究胰岛素样生长因子信号通路和开发针对过度表达胰岛素样生长因子 2 的癌症的靶向疗法的宝贵工具 .

生物活性

Chromeceptin is a small molecule that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article delves into the mechanisms through which this compound exerts its effects, focusing on its interaction with the insulin-like growth factor (IGF) pathway, its activation of specific transcription factors, and its potential therapeutic applications.

Inhibition of IGF Pathways

this compound has been identified as an inhibitor of IGF-II, a growth factor implicated in various malignancies. Research indicates that this compound disrupts the autocrine loop of IGF2, leading to decreased signaling through the IGF pathway. This inhibition is primarily mediated by the upregulation of suppressors of cytokine signaling (SOCS) proteins, particularly SOCS-3, which has been shown to inhibit IGF/insulin signaling pathways .

Transcription Factor Activation

The biological activity of this compound is closely linked to its ability to activate the transcription factor STAT6. Studies have demonstrated that this compound treatment leads to increased expression of IGFBP-1 (Insulin-like Growth Factor Binding Protein 1) and SOCS-3 in hepatocellular carcinoma cells. The activation of STAT6 is crucial for mediating these effects, as evidenced by experiments where STAT6 knockdown resulted in diminished expression of these proteins .

Table 1: Summary of Key Findings from this compound Research

| Study | Findings | Methodology |

|---|---|---|

| CORE Study | This compound induces SOCS-3 and IGFBP-1 expression via STAT6 activation | Molecular biological experiments, RT-PCR |

| NCBI Study | Downregulation of miR-483-5p after treatment with this compound, silencing IGF-II transcripts | Cell line studies (Hepa1-6) |

| MDPI Review | Role of IGF-2 in promoting fibrosis and cancer progression | Literature review on IGF signaling pathways |

Detailed Research Findings

-

Molecular Mechanisms

In a study conducted on HepG2 cells, this compound was shown to increase SOCS-3 expression significantly over untreated controls. This increase was associated with a subsequent inhibition of Akt phosphorylation in the IGF/insulin pathway, suggesting a delayed response mechanism where SOCS-3 and IGFBP-1 expression peaks around six hours post-treatment . -

MicroRNA Regulation

Another pivotal aspect of this compound's action is its effect on microRNA profiles. Specifically, treatment with this compound led to the downregulation of miR-483-5p, which is known to regulate IGF-II levels. This downregulation contributes to the overall silencing of IGF-II transcripts, further supporting the compound's role as an inhibitor in the IGF signaling axis .

Therapeutic Implications

The ability of this compound to modulate the IGF signaling pathway positions it as a promising candidate for therapeutic interventions in cancers characterized by aberrant IGF signaling. Its dual action—both as an inhibitor of growth factor signaling and as an enhancer of tumor suppressor pathways—suggests potential applications in combination therapies aimed at enhancing the efficacy of existing cancer treatments.

属性

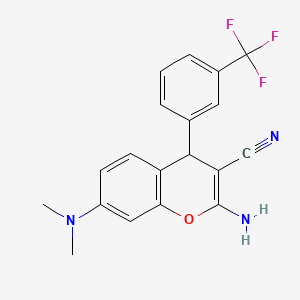

IUPAC Name |

2-amino-7-(dimethylamino)-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O/c1-25(2)13-6-7-14-16(9-13)26-18(24)15(10-23)17(14)11-4-3-5-12(8-11)19(20,21)22/h3-9,17H,24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVINXTXGDDSXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389405 | |

| Record name | Chromeceptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331859-86-0 | |

| Record name | Chromeceptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。